molecular formula C7H6ClF2N B2748126 4-Chloro-2-(difluoromethyl)-3-methylpyridine CAS No. 1805315-29-0

4-Chloro-2-(difluoromethyl)-3-methylpyridine

Cat. No.: B2748126
CAS No.: 1805315-29-0
M. Wt: 177.58
InChI Key: MDGXGMTVPNLQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(difluoromethyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group at the 4-position, a difluoromethyl group at the 2-position, and a methyl group at the 3-position on the pyridine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethyl)-3-methylpyridine typically involves the halogenation of 2-(difluoromethyl)-3-methylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the difluoromethyl group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 4-amino-2-(difluoromethyl)-3-methylpyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-(difluoromethyl)-3-methylpyridine.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)-3-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The difluoromethyl group is known to enhance the compound’s stability and binding affinity to its targets, thereby increasing its efficacy.

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 2-Chloro-4-(difluoromethyl)pyridine
  • 3-Chloro-2-(difluoromethyl)pyridine

Comparison: 4-Chloro-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and selectivity in various applications, making it a valuable intermediate in the synthesis of specialized chemicals.

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-4-5(8)2-3-11-6(4)7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGXGMTVPNLQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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